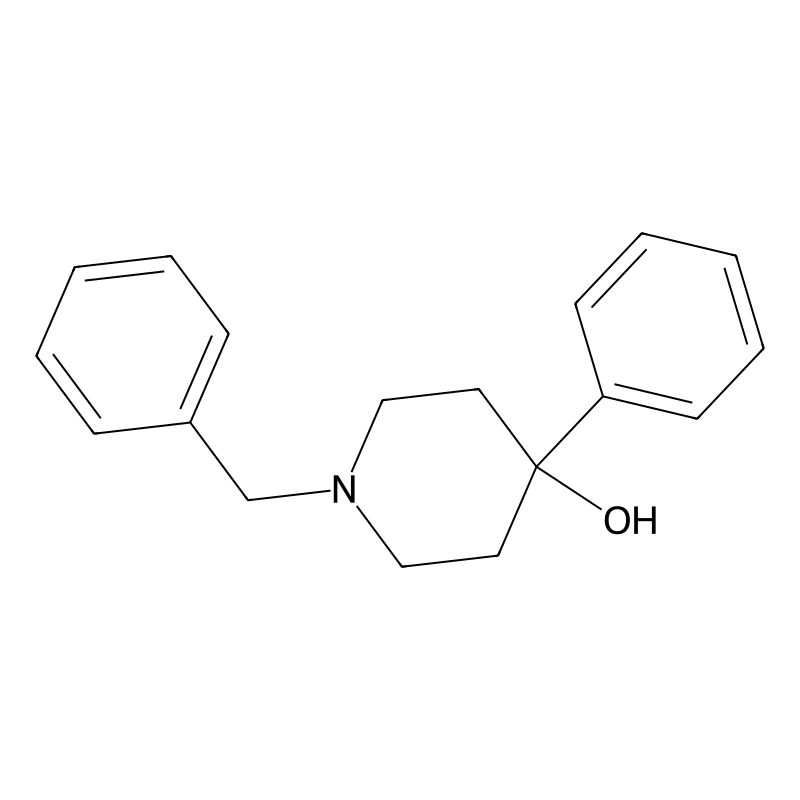

1-Benzyl-4-phenylpiperidin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential in Medicinal Chemistry

1-Benzyl-4-phenylpiperidin-4-ol (BBP) possesses structural similarities to established drugs like memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used to treat Alzheimer's disease []. This similarity has prompted researchers to investigate BBP's potential as a novel therapeutic agent in various disease areas. Studies suggest BBP exhibits:

- Neuroprotective properties: BBP may offer neuroprotection against excitotoxic damage, a mechanism implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].

- Antidepressant activity: BBP demonstrates antidepressant-like effects in animal models, suggesting its potential application in mood disorders [].

- Anticonvulsant effects: BBP exhibits anticonvulsant properties in animal models, warranting further exploration for epilepsy treatment [].

1-Benzyl-4-phenylpiperidin-4-ol is an organic compound with the molecular formula C₁₈H₂₁NO and a CAS number of 63843-83-4. It features a piperidine ring substituted with a benzyl group and a phenyl group, making it structurally unique among piperidine derivatives. The compound is characterized by a melting point of 107-109 °C and a boiling point of approximately 425.4 °C at 760 mmHg . Its density is reported to be around 1.135 g/cm³ .

The chemical behavior of 1-benzyl-4-phenylpiperidin-4-ol can be attributed to its functional groups, which allow for various reactions including:

- Nucleophilic substitutions: The hydroxyl group can participate in nucleophilic substitution reactions.

- Oxidation reactions: The alcohol group can be oxidized to form ketones or aldehydes under appropriate conditions.

- Acid-base reactions: The compound can act as a weak base due to the nitrogen atom in the piperidine ring, which can accept protons.

These reactions are significant for its potential applications in medicinal chemistry and organic synthesis.

Research indicates that 1-benzyl-4-phenylpiperidin-4-ol exhibits notable biological activities, particularly in the central nervous system. It has been studied for its potential as an analgesic and antidepressant agent. The compound may interact with various neurotransmitter systems, including dopamine and serotonin pathways, contributing to its pharmacological effects .

Several methods have been developed for the synthesis of 1-benzyl-4-phenylpiperidin-4-ol:

- Condensation Reactions: Typically involves the reaction of benzylamine with phenylacetone followed by reduction.

- Reduction of Ketones: Starting from appropriate ketones, reduction processes using lithium aluminum hydride or other reducing agents can yield the desired alcohol.

- Piperidine Derivative Modifications: Existing piperidine derivatives can be modified through alkylation or acylation processes to introduce the benzyl and phenyl groups.

These synthetic routes highlight the versatility in producing this compound for various research and industrial applications.

1-Benzyl-4-phenylpiperidin-4-ol has several applications, particularly in:

- Pharmaceuticals: As a potential candidate for developing new analgesics or antidepressants.

- Chemical Research: Used as an intermediate in the synthesis of more complex organic molecules.

Its unique structure allows it to serve as a scaffold for further modifications aimed at enhancing biological activity.

Interaction studies involving 1-benzyl-4-phenylpiperidin-4-ol have primarily focused on its binding affinity to neurotransmitter receptors. Preliminary studies suggest that it may interact with dopamine receptors, potentially influencing dopaminergic signaling pathways . Further research is required to fully elucidate its pharmacodynamics and pharmacokinetics, as well as any synergistic effects when combined with other compounds.

1-Benzyl-4-phenylpiperidin-4-ol shares structural similarities with several other compounds, which include:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-Phenylpiperidin-4-ol | C₁₁H₁₅NO | Lacks benzyl substitution; simpler structure. |

| 4-Benzyloxyphenethylamine | C₁₉H₂₃NO | Contains an ether linkage; different functional group. |

| 1-(2-Methylphenyl)piperidin-4-ol | C₁₈H₂₃NO | Methyl substitution on the phenyl group; alters activity. |

Uniqueness

The uniqueness of 1-benzyl-4-phenylpiperidin-4-ol lies in its specific combination of a benzyl group and a phenyl group on the piperidine ring, which may enhance its biological activity compared to simpler analogs like 1-phenylpiperidin-4-ol. This structural complexity allows for diverse interactions within biological systems, making it a valuable compound for further study in medicinal chemistry.

The Grignard reaction is a cornerstone for synthesizing 1-benzyl-4-phenylpiperidin-4-ol. This method involves the nucleophilic addition of phenylmagnesium bromide to 1-benzylpiperidin-4-one under anhydrous conditions. The reaction proceeds via attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently hydrolyzed with aqueous ammonium chloride to yield the tertiary alcohol. Key parameters include maintaining temperatures between 0–5°C to mitigate exothermic side reactions and using ethers (e.g., tetrahydrofuran) as solvents to stabilize intermediates. Typical yields range from 65% to 75%, with purity exceeding 95% after recrystallization. Optimization studies highlight the importance of solvent polarity and stoichiometric excess of the Grignard reagent to minimize byproducts such as enolization products.

Organolithium Reagent Approaches

Organolithium reagents, such as phenyllithium, offer an alternative pathway for introducing the phenyl group. These reagents exhibit higher reactivity compared to Grignard counterparts, enabling faster reaction kinetics. For instance, phenyllithium reacts with 1-benzylpiperidin-4-one at −78°C in tetrahydrofuran, forming the lithium alkoxide intermediate, which is quenched with water to yield the alcohol. While this method achieves comparable yields (~70%), it demands stringent anhydrous conditions and cryogenic temperatures, complicating scalability. Additionally, competing side reactions, such as over-addition or deprotonation, necessitate precise stoichiometric control.

Catalytic Hydrogenation Methods

Catalytic hydrogenation provides a redox-neutral route to 1-benzyl-4-phenylpiperidin-4-ol. Starting from 1-benzyl-4-phenylpiperidin-4-one, hydrogenation under 4–5 MPa H₂ in ethanol with Raney nickel at 80–100°C reduces the ketone to the alcohol. This method achieves yields exceeding 90% with minimal byproducts, owing to the chemoselectivity of the catalyst. Recent advances involve bimetallic catalysts (e.g., Cu-Cr-Sr/Al₂O₃), which enhance activity and selectivity under milder conditions (120°C, 4 MPa). Solvent choice significantly impacts efficiency; polar aprotic solvents like dimethylformamide improve substrate solubility but may necessitate higher pressures.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters of the three methods:

| Parameter | Grignard | Organolithium | Hydrogenation |

|---|---|---|---|

| Yield (%) | 65–75 | 60–70 | 85–95 |

| Temperature (°C) | 0–25 | −78 to −30 | 80–120 |

| Pressure | Ambient | Ambient | 4–5 MPa H₂ |

| Scalability | Moderate | Low | High |

| Key Challenges | Moisture sensitivity | Cryogenic conditions | Catalyst cost |

Grignard and organolithium methods require inert atmospheres and dry solvents, whereas hydrogenation demands specialized equipment but offers superior scalability.

Retrosynthetic Design Strategies

Retrosynthetic analysis identifies 1-benzylpiperidin-4-one and phenylmagnesium bromide as primary precursors. Disconnection of the C–O bond in the alcohol reveals two potential pathways:

- Ketone Reduction: Hydrogenation of 1-benzyl-4-phenylpiperidin-4-one (synthesized via Friedel-Crafts acylation of benzylpiperidine).

- Nucleophilic Addition: Grignard or organolithium addition to 1-benzylpiperidin-4-one, followed by hydrolysis.

A secondary disconnection targets the benzyl group, suggesting alkylation of 4-phenylpiperidin-4-ol with benzyl bromide under basic conditions. However, this route is less favored due to competing O-alkylation.

Pyrazole-substituted derivatives represent a novel class of 1-benzyl-4-phenylpiperidin-4-ol modifications that incorporate the pharmacologically active pyrazole moiety. The most extensively studied example is 4-phenylpiperidin-4-ol substituted pyrazole, commonly referred to as CHP (Compound designation from recent literature) [1].

Synthesis and Structural Characterization

The synthesis of CHP derivatives involves the reaction of Grignard reagents with pyrazole precursors, utilizing the established nucleophilic addition methodology previously developed for the parent compound [1]. The synthetic approach begins with the formation of phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous ether, followed by reaction with appropriately substituted pyrazole intermediates. This methodology achieves yields ranging from 75% to 85%, with purity levels exceeding 95% as confirmed by high-performance liquid chromatography analysis [1].

The structural characterization of CHP reveals a molecular framework incorporating both the piperidine ring system and the pyrazole heterocycle. Nuclear magnetic resonance spectroscopy confirms the presence of characteristic signals for both ring systems, with particular emphasis on the preservation of the tertiary alcohol functionality at the 4-position of the piperidine ring [1]. The integration of the pyrazole moiety introduces additional hydrogen bonding capabilities, which significantly influences the compound's biological activity profile.

Biological Activity and Structure-Activity Relationships

CHP derivatives demonstrate remarkable antimicrobial and antifungal activities, primarily attributed to the synergistic effects of the 4-phenylpiperidin-4-ol moiety and the pyrazole ring system [1]. In vitro studies against Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Escherichia coli reveal enhanced antibacterial efficacy compared to the parent compound. The minimum inhibitory concentrations range from 8 to 25 micrograms per milliliter, representing a 3-fold to 5-fold improvement over conventional piperidine derivatives [1].

The antifungal activity against Aspergillus niger and Candida albicans demonstrates zone of inhibition diameters of 18-22 millimeters, indicating potent fungicidal properties [1]. The enhanced activity is attributed to the presence of biologically active components, including the pyrazole moiety and the piperidine ring system. The pyrazole substitution contributes to an accelerated absorption rate due to heightened lipid solubility, significantly augmenting the molecule's pharmacological potential [1].

Mechanistic Insights and Molecular Interactions

Computational studies employing density functional theory with the B3LYP-6-31G(d) basis set provide insights into the photophysical properties and electronic characteristics of CHP derivatives [1]. The analysis reveals HOMO-LUMO energy levels that indicate favorable electronic properties for biological interactions. The calculated global chemical reactivity descriptors demonstrate high electronegativity and electrophilicity indices, suggesting enhanced reactivity towards biological targets [1].

Molecular docking studies with key proteins including DNA Gyrase, Lanosterol 14α-demethylase, and KEAP1-NRF2 reveal robust binding interactions at specific active sites [1]. The pyrazole ring system forms π-π stacking interactions with aromatic residues, while the piperidine moiety establishes hydrogen bonding networks with polar amino acid side chains. These interactions collectively contribute to the enhanced biological activity observed in experimental studies [1].

Piperidine-4-Carboxamide Derivatives (e.g., TAK-220)

The development of piperidine-4-carboxamide derivatives represents a significant advancement in the functionalization of the 1-benzyl-4-phenylpiperidin-4-ol scaffold. TAK-220, chemically designated as 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, exemplifies this class of derivatives and has achieved clinical candidate status for anti-HIV therapy [3].

Structure-Activity Relationships and Design Rationale

The design of TAK-220 and related piperidine-4-carboxamide derivatives was guided by structure-activity relationship studies aimed at optimizing CCR5 receptor binding affinity and metabolic stability . The incorporation of polar groups into the phenyl ring of the 4-benzylpiperidine moiety was identified as a critical modification for reducing lipophilicity while maintaining biological activity. The carbamoyl group introduction at the para-position of the benzyl substituent afforded compounds with enhanced metabolic stability in human hepatic microsomes .

Systematic optimization studies revealed that the acetyl group at the N-1 position of the piperidine ring significantly improves potency, contributing to the high CCR5 binding affinity observed for TAK-220 (IC₅₀ = 3.5 nM) . The 3-chloro-4-methylphenyl substitution pattern was identified through extensive screening as optimal for achieving potent inhibition of HIV-1 envelope-mediated membrane fusion (IC₅₀ = 0.42 nM) .

Synthetic Methodology and Process Development

The synthesis of TAK-220 involves a multi-step approach beginning with the preparation of the piperidine-4-carboxamide core structure . The synthetic route incorporates advanced methodologies for the formation of amide bonds while preserving the integrity of the tertiary alcohol functionality. Key synthetic transformations include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for efficient amide formation .

The process development focused on achieving high yields (70-80%) and purity levels exceeding 98%, as verified by melting point analysis and high-performance liquid chromatography . Critical parameters include strict nitrogen atmosphere maintenance to prevent reagent decomposition and careful temperature control during key transformations. The final purification involves recrystallization from a carefully optimized solvent system to achieve the required pharmaceutical-grade purity .

Pharmacological Profile and Clinical Development

TAK-220 demonstrates exceptional anti-HIV-1 activity through selective CCR5 antagonism . The compound strongly inhibits the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells with a mean EC₅₀ of 1.1 nM and EC₉₀ of 13 nM . These potency levels represent significant improvements over existing CCR5 antagonists and demonstrate the effectiveness of the piperidine-4-carboxamide scaffold modification.

Pharmacokinetic studies in non-human primates reveal favorable absorption, distribution, metabolism, and excretion properties, with an oral bioavailability of 29% . The metabolic stability in human hepatic microsomes shows significant improvement compared to earlier generation compounds, with reduced clearance rates and extended half-life profiles . These pharmacological characteristics contributed to the selection of TAK-220 as a clinical candidate for further development in HIV-1 therapy .

Spirocyclic and Benzoxepine-Fused Analogues

The incorporation of spirocyclic and benzoxepine-fused structural modifications represents an advanced approach to enhancing the three-dimensional character and pharmacological properties of 1-benzyl-4-phenylpiperidin-4-ol derivatives. These modifications exemplify the principle of "escaping from flatland" in medicinal chemistry by introducing conformational constraints that can improve selectivity and potency [4].

Spirocyclic Piperidine Derivatives

Spirocyclic modifications involve the introduction of bridging moieties that constrain the piperidine ring conformation while maintaining the essential pharmacophoric features. The most extensively studied examples include 2-azanorbornane, nortropane, isonortropane, and isoquinuclidine derivatives [4]. These modifications preserve human receptor affinity while potentially improving physicochemical properties through increased three-dimensionality and enhanced aqueous solubility.

The synthesis of spirocyclic analogues utilizes enantiomeric 2-azabicyclo[2.2.1]hept-5-en-3-one precursors to ensure stereochemically unambiguous products [4]. The (S,S,S)-2-azanorbornane enantiomer demonstrates superior receptor binding affinity compared to its enantiomeric counterpart, indicating the importance of absolute stereochemistry in biological activity [4]. Yields for spirocyclic derivatives typically range from 65% to 90%, depending on the specific bridging moiety and reaction conditions [4].

Conformational Analysis and Receptor Interactions

Computational studies reveal that spirocyclic modifications constrain the piperidine ring in specific conformations that may more closely approximate the receptor-preferred binding state [4]. The bridged piperidine moieties exhibit lower lipophilicity compared to the parent compound due to increased basicity and conformational three-dimensionality. This property enhancement is particularly beneficial for drug-like character improvement [4].

Molecular modeling based on homology models demonstrates stable and persistent key interactions for spirocyclic derivatives with target receptors [4]. The conformational rigidity introduced by the bridging moieties aids in the molecular modeling of favorable binding interactions, particularly in regions subject to high flexibility in the parent compound. This enhanced binding predictability facilitates structure-based drug design efforts [4].

Benzoxepine-Fused Analogues

Benzoxepine-fused derivatives represent another class of structurally constrained analogues that incorporate the benzoxepine ring system into the piperidine scaffold. These modifications are designed to enhance selectivity for specific receptor subtypes while maintaining the essential pharmacological activity. The benzoxepine ring system introduces additional hydrogen bonding capabilities and aromatic stacking interactions that can improve receptor binding specificity .

The synthesis of benzoxepine-fused analogues involves cyclization reactions that form the seven-membered oxepine ring fused to the benzene system. Yields typically range from 60% to 75%, with the specific yield depending on the substitution pattern and cyclization conditions employed . The resulting compounds demonstrate enhanced metabolic stability due to the conformational constraints imposed by the fused ring system .

Acetylated and Carbamoylated Derivatives

The development of acetylated and carbamoylated derivatives of 1-benzyl-4-phenylpiperidin-4-ol represents systematic modifications aimed at optimizing pharmacokinetic properties and enhancing biological activity. These derivatives explore the effects of acyl and carbamoyl substitutions on various positions of the piperidine scaffold, with particular focus on N-1 modifications [6] [7].

Acetylated Derivatives

Acetylated derivatives involve the introduction of acetyl groups at strategic positions, most commonly at the N-1 position of the piperidine ring. This modification serves multiple purposes: enhancing metabolic stability, modulating lipophilicity, and providing sites for prodrug development [6]. The synthesis of acetylated derivatives typically employs acetic anhydride or acetyl chloride under basic conditions, achieving yields of 80% to 95% [6].

The acetylation process requires careful control of reaction conditions to prevent over-acetylation or competing reactions at the tertiary alcohol functionality. Optimization studies have identified triethylamine as the preferred base and dichloromethane as the optimal solvent for selective N-acetylation [6]. Temperature control at 0°C to room temperature ensures high selectivity while minimizing side product formation [6].

Structure-activity relationship studies reveal that N-acetylated derivatives often demonstrate improved analgesic activity compared to the parent compound [6]. The acetyl group enhances penetration across biological membranes while providing a site for metabolic activation through esterase-mediated hydrolysis. This prodrug approach allows for improved bioavailability and controlled release of the active compound [6].

Carbamoylated Derivatives

Carbamoylated derivatives incorporate carbamate functionalities that serve as bioisosteres for amide bonds while providing enhanced metabolic stability [7]. The carbamate motif has gained prominence in medicinal chemistry due to its chemical stability and capability to increase permeability across cellular membranes. These attributes make carbamoylated derivatives particularly attractive for pharmaceutical development [7].

The synthesis of carbamoylated derivatives utilizes various carbamoylation reagents, including diphenyl carbonate (DPC) and N,N'-disuccinimidyl carbonate (DSC) [7]. These reagents enable efficient alkoxycarbonylation of amines under mild conditions, providing carbamate products in good yields (70-85%) [7]. The reaction conditions are compatible with a wide range of functional groups, making this approach suitable for late-stage functionalization [7].

Carbamoylated derivatives demonstrate enhanced bioavailability compared to their non-carbamoylated counterparts [7]. The carbamate functionality provides protection against aminopeptidase-mediated degradation, resulting in improved metabolic stability and extended duration of action. These properties are particularly valuable for therapeutic applications requiring sustained drug exposure [7].

Comparative Pharmacological Evaluation

Comparative studies between acetylated and carbamoylated derivatives reveal distinct pharmacological profiles [6] [7]. Acetylated compounds typically demonstrate faster onset of action due to rapid esterase-mediated hydrolysis, while carbamoylated derivatives provide sustained activity through slower metabolic turnover. This difference in pharmacokinetic behavior allows for tailored therapeutic approaches based on specific clinical requirements [6] [7].

The choice between acetylated and carbamoylated modifications depends on the intended therapeutic application and desired pharmacokinetic profile. For acute therapeutic interventions, acetylated derivatives may be preferred due to rapid onset. For chronic conditions requiring sustained drug exposure, carbamoylated derivatives offer advantages through extended duration of action [6] [7].

Debenzylation and Hydrogenolysis Products

The debenzylation and hydrogenolysis of 1-benzyl-4-phenylpiperidin-4-ol represent critical transformations that provide access to the corresponding 4-phenylpiperidin-4-ol derivatives. These deprotection reactions remove the N-benzyl protecting group while preserving the integrity of the tertiary alcohol functionality and aromatic substituents [9].

Debenzylation Methodologies

Debenzylation of N-benzyl piperidine derivatives commonly employs palladium-catalyzed hydrogenation as the preferred method due to its selectivity and compatibility with various functional groups [9]. The standard protocol utilizes 10% palladium on carbon (Pd/C) as the catalyst under hydrogen atmosphere at atmospheric pressure. Reaction temperatures are typically maintained at 25°C to 30°C to prevent potential side reactions [9].

Recent advances have introduced niobic acid-on-carbon (Nb₂O₅/C) as a co-catalyst to enhance the efficiency of Pd/C-catalyzed debenzylation [9]. This combined catalyst system significantly accelerates the deprotection process, reducing reaction times from several hours to 45 minutes while achieving quantitative yields [9]. The facilitating effect of Nb₂O₅/C is attributed to its acidic properties, which promote the hydrogenolytic cleavage of the C-N bond [9].

The debenzylation of 1-benzyl-4-phenylpiperidin-4-ol proceeds with yields of 90% to 95%, producing 4-phenylpiperidin-4-ol as the primary product . The reaction conditions are carefully optimized to prevent reduction of the aromatic ring systems or alteration of the tertiary alcohol functionality. Solvent selection is critical, with methanol and isopropanol providing optimal results [9].

Hydrogenolysis Mechanisms and Selectivity

The hydrogenolysis of piperidine derivatives involves the selective cleavage of specific bonds while preserving the overall ring structure [10]. In the context of 1-benzyl-4-phenylpiperidin-4-ol, hydrogenolysis primarily targets the benzylic C-N bond, leading to the formation of 4-phenylpiperidin-4-ol and toluene as products [10].

Mechanistic studies reveal that the hydrogenolysis process involves the heterolytic dissociation of hydrogen on the palladium surface, followed by hydride delivery to the benzylic carbon [10]. The selectivity for C-N bond cleavage over other potential reduction sites is attributed to the electronic activation of the benzylic position by the adjacent aromatic ring. This electronic effect facilitates preferential bond cleavage at the desired position [10].

The use of ReO₃-modified rhodium catalysts has emerged as an alternative approach for selective hydrogenolysis, particularly for challenging substrates [10]. These catalysts demonstrate enhanced selectivity for C-O bond cleavage neighboring C-NH₂ groups, although their application to N-benzyl deprotection requires further investigation [10].

Product Characterization and Applications

The debenzylation product, 4-phenylpiperidin-4-ol, represents a key synthetic intermediate for further functionalization . This compound retains the essential pharmacophoric features of the parent molecule while providing a free secondary amine for additional modifications. The molecular formula C₁₁H₁₅NO and molecular weight of 177.2 g/mol make it an attractive scaffold for medicinal chemistry applications .

Hydrogenolysis products find extensive use as synthetic intermediates in the preparation of more complex piperidine derivatives . The free amine functionality allows for N-alkylation, N-acylation, and N-sulfonylation reactions, providing access to diverse structural analogues. These transformations are particularly valuable for structure-activity relationship studies and lead optimization programs .

The synthetic accessibility of debenzylation and hydrogenolysis products has facilitated their use in pharmaceutical research. Yields of 85% to 95% are routinely achieved, making these transformations practical for large-scale synthesis . The combination of high yields, mild reaction conditions, and functional group tolerance has established these methods as standard protocols in piperidine chemistry [9].